molecular formula C22H30N2O3 B3463046 1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3463046
M. Wt: 370.5 g/mol
InChI Key: WLILVWAWDRSXHY-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features two distinct aromatic groups: a 2-methylphenyl group and a 3,4,5-trimethoxyphenyl group, both attached to the piperazine ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides. One common method involves the following steps:

    Starting Materials: Piperazine, 2-methylbenzyl chloride, and 3,4,5-trimethoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, in the presence of a base like potassium carbonate or sodium hydroxide.

    Procedure: The piperazine is first reacted with 2-methylbenzyl chloride to form 1-[(2-Methylphenyl)methyl]piperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting psychoactive effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methylphenyl)methyl]piperazine: Lacks the 3,4,5-trimethoxyphenyl group, resulting in different chemical and biological properties.

    4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine:

    1-Benzyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine: Similar structure but with a benzyl group instead of a 2-methylphenyl group.

Uniqueness

1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both the 2-methylphenyl and 3,4,5-trimethoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-17-7-5-6-8-19(17)16-24-11-9-23(10-12-24)15-18-13-20(25-2)22(27-4)21(14-18)26-3/h5-8,13-14H,9-12,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLILVWAWDRSXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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